“3-Methyl-2-phenyl-1,2-dihydroquinazolin-4-one” is a derivative of 2,3-dihydroquinazolin-4(1H)-one . Compounds containing this motif have shown significant biological activities which include anticancer, anticonvulsant, antidefibrillatory, analgesic, diuretic, antihistamine, antihypertensive, and many other activities .
A green synthetic protocol has been developed for the efficient preparation of 2,3-dihydroquinazolin-4(1H)-one derivatives with excellent yield in aqueous media . Reverse zinc oxide micelles catalyzed the reactions efficiently and selectively as the hollow nanoreactor . The notable advantages of the procedure are high yields and mild reaction conditions, simple operation, non-chromatographic purification, environmentally friendly, and good versatile substrates .
The synthesis of 3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one can be achieved through various synthetic routes:
The molecular structure of 3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one features several key components:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm the structure:
3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical transformations:
These reactions can produce various substituted quinazolinone derivatives that exhibit different biological activities depending on their substituents.
The mechanism of action for compounds like 3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one often involves interaction with specific biological targets:
The physical and chemical properties of 3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one are crucial for understanding its behavior in different environments:
Spectroscopic data (NMR and IR) provide insights into functional groups and molecular interactions that define its reactivity .
The applications of 3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one span several fields:
The systematic naming of quinazolinone derivatives follows IUPAC priority rules for heterocyclic systems and functional group hierarchy. For 3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one, the base structure is identified as 1,2,3,4-tetrahydroquinazolin-4-one, a bicyclic system comprising a benzene ring fused to a partially reduced pyrimidine ring. The carbonyl group at position 4 receives priority as the principal characteristic group, denoted by the suffix "-one". The locant "4" specifies its position, while the saturation descriptor "1,2,3,4-tetrahydro" indicates reduction across all pyrimidine ring atoms [5] [7].
Substituents are then assigned locants based on their positions: the phenyl group at position 2 and the methyl group at position 3. The complete name arranges substituents alphabetically ("methyl" before "phenyl") with numerical locants: 3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one. This nomenclature adheres to IUPAC Rule RF-9.1 for fused heterocyclic systems and Rule RF-3.2.3 for specifying saturation [5] [7].
Table 1: IUPAC Nomenclature Breakdown
Component | Assignment | Rule Reference |
---|---|---|
Parent structure | Quinazoline | Hantzsch-Widman System |
Saturation | 1,2,3,4-Tetrahydro | RF-3.2.3 |
Principal functional group | 4-one | Suffix priority order |
Substituents | 3-Methyl, 2-phenyl | Alphabetical ordering |
The 1,2,3,4-tetrahydroquinazolin-4-one scaffold belongs to the partially saturated quinazoline family, distinct from fully aromatic quinazolines or dihydroquinazolinones. Key structural features include:
This scaffold is classified under Type II quinazolinones based on the International Union of Biochemistry guidelines, characterized by saturation at both N1-C2 and C3-N4 bonds [6] [8].
The molecular formula C15H14N2O confirms elemental composition: 15 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. Isomerism arises from several factors:
Table 2: Isomeric Variations of C15H14N2O Quinazolinones
Isomer Type | Example Compound | Structural Distinction |
---|---|---|
Ring Fusion Isomer | Quinoxalin-2(1H)-one | Benzene fused to pyrazine ring |
Carbonyl Position Isomer | 2-Methyl-3-phenylquinazolin-2(1H)-one | Oxo group at C2 instead of C4 |
Stereoisomer | (R)-3-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one | Chiral center configuration at C3 |
Substituent Regioisomer | 3-Methyl-2-(o-tolyl)-1,2,3,4-tetrahydroquinazolin-4-one | Methyl group on phenyl ortho-position |
The methyl group at N3 and the phenyl group at C2 critically modulate the compound's physicochemical and pharmacological properties:
Methyl Group at N3
Phenyl Group at C2
Table 3: Substituent Impact on Core Properties
Property | Methyl at N3 Effect | Phenyl at C2 Effect |
---|---|---|
Lipophilicity (log P) | +0.5 vs. unsubstituted | +2.0 vs. unsubstituted |
Basicity (pKa) | Increases by 0.3–0.5 units | Decreases by 0.2 units |
Carbonyl IR Stretch | Unchanged (1660–1680 cm⁻¹) | Redshifted to 1640–1660 cm⁻¹ |
Metabolic Stability | Blocks N3-hydroxylation | Prone to para-hydroxylation |
The synergy of these substituents establishes 3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one as a privileged scaffold for drug discovery, balancing electronic modulation and spatial bulk for target engagement [6] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1